molecular formula C6H7BrFN B13337135 2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole

2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole

Cat. No.: B13337135
M. Wt: 192.03 g/mol
InChI Key: DXPGPWZWAFGRNW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with bromomethyl and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-fluoro-1-methyl-1H-pyrrole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a pipeline reactor under controlled temperature and illumination . This method ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The fluoro group can direct electrophilic substitution reactions to specific positions on the pyrrole ring.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid under acidic conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrroles.

    Electrophilic Aromatic Substitution: Formation of brominated or nitrated pyrroles.

    Oxidation: Formation of pyrrole oxides.

    Reduction: Formation of dehalogenated pyrroles.

Scientific Research Applications

2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-fluoro-1-methyl-1H-pyrrole is unique due to the presence of both bromomethyl and fluoro substituents on the pyrrole ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The fluoro group enhances the compound’s stability and electron-withdrawing effects, while the bromomethyl group provides a reactive site for further functionalization.

Properties

Molecular Formula

C6H7BrFN

Molecular Weight

192.03 g/mol

IUPAC Name

2-(bromomethyl)-3-fluoro-1-methylpyrrole

InChI

InChI=1S/C6H7BrFN/c1-9-3-2-5(8)6(9)4-7/h2-3H,4H2,1H3

InChI Key

DXPGPWZWAFGRNW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1CBr)F

Origin of Product

United States

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